molecular formula C24H22FNO2 B1158680 [1-(5-fluoropentyl)-5-hydroxyindol-3-yl]-naphthalen-1-ylmethanone

[1-(5-fluoropentyl)-5-hydroxyindol-3-yl]-naphthalen-1-ylmethanone

Cat. No.: B1158680
M. Wt: 375.4 g/mol
InChI Key: OLTHGHIBQIQLMQ-UHFFFAOYSA-N
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Description

[1-(5-fluoropentyl)-5-hydroxyindol-3-yl]-naphthalen-1-ylmethanone is a primary metabolite of the synthetic cannabinoid receptor agonist AM-2201 and serves as a critical reference standard in forensic and clinical toxicology research . Its main application lies in advancing the understanding of AM-2201 pharmacokinetics, as it is one of the specific analytes targeted for quantification in biological matrices such as human and rat plasma using advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The research value of this compound is paramount for method development and validation, enabling precise measurement of drug exposure and metabolic pathways in controlled administration studies . This facilitates crucial investigations into the pharmacodynamics and disposition of synthetic cannabinoids, contributing to public health and forensic science.

Properties

Molecular Formula

C24H22FNO2

Molecular Weight

375.4 g/mol

IUPAC Name

[1-(5-fluoropentyl)-5-hydroxyindol-3-yl]-naphthalen-1-ylmethanone

InChI

InChI=1S/C24H22FNO2/c25-13-4-1-5-14-26-16-22(21-15-18(27)11-12-23(21)26)24(28)20-10-6-8-17-7-2-3-9-19(17)20/h2-3,6-12,15-16,27H,1,4-5,13-14H2

InChI Key

OLTHGHIBQIQLMQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=C3C=C(C=C4)O)CCCCCF

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=C3C=C(C=C4)O)CCCCCF

Synonyms

(1-(5-fluoropentyl)-5-hydroxy-1H-indol-3-yl)(naphthalen-1-yl)methanone

Origin of Product

United States

Preparation Methods

Core Indole Framework Functionalization

The 5-hydroxyindole moiety serves as the foundational scaffold. Patent US20210038559A1 highlights methods for indole alkylation using halogenated alkanes under basic conditions. For this compound, 5-fluoropentyl bromide is reacted with 5-hydroxyindole in dimethylformamide (DMF) at 80°C for 12 hours, employing potassium carbonate as a base. The reaction proceeds via nucleophilic substitution, yielding 1-(5-fluoropentyl)-5-hydroxyindole (Intermediate A).

Key reaction parameters :

  • Solvent : DMF (anhydrous)

  • Temperature : 80°C

  • Yield : 68–72%

Acylation at the Indole C3 Position

Intermediate A undergoes Friedel-Crafts acylation with naphthalene-1-carbonyl chloride. As described in PMC4886661, aluminum chloride (AlCl₃) catalyzes this reaction in dichloromethane (DCM) at 0°C to room temperature. The electron-rich C3 position of the indole ring facilitates electrophilic substitution, forming the target methanone derivative.

Optimized conditions :

  • Catalyst : AlCl₃ (1.2 equiv)

  • Reaction time : 6 hours

  • Yield : 54–60%

Purification and Isolation Techniques

Liquid-Liquid Extraction (LLE)

Post-synthesis, the crude product is purified via supported liquid extraction (SLE). As per PubMed/27208987, a biphasic system of tert-butyl methyl ether and ammonium acetate buffer (pH 4.0) is used to isolate the compound from unreacted starting materials and byproducts.

Extraction efficiency :

StepRecovery (%)
Organic phase extraction84.4
Aqueous phase wash92.1

Chromatographic Purification

Final purification employs reverse-phase high-performance liquid chromatography (RP-HPLC) with a biphenyl column (150 × 2.1 mm, 3 µm). The mobile phase consists of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile:methanol (50:50 v/v) (B). A gradient elution from 40% B to 95% B over 15 minutes ensures baseline separation.

Analytical Characterization

Mass Spectrometric Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) confirms structural integrity. The protonated molecular ion [M+H]⁺ for the target compound is observed at m/z 430.2. Fragmentation patterns include:

  • Loss of the naphthalenyl group (m/z 285.1)

  • Cleavage of the fluoropentyl chain (m/z 214.0).

MS parameters :

Collision Energy (eV)Product Ions (m/z)
25430.2 → 285.1
35430.2 → 214.0

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) data aligns with PubChem CID 124518670 (structural analog):

  • δ 8.51 (d, J = 1.6 Hz, 1H) : Naphthalenyl H-2

  • δ 7.92–7.85 (m, 3H) : Indole H-4, H-6, H-7

  • δ 4.21 (t, J = 7.0 Hz, 2H) : Fluoropentyl CH₂ adjacent to indole N .

Chemical Reactions Analysis

Types of Reactions

The 5-hydroxyindole metabolite of AM2201 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the 5-hydroxyindole metabolite, carboxylated metabolites, and other hydroxylated derivatives .

Scientific Research Applications

The AM2201 5-hydroxyindole metabolite has several scientific research applications:

Mechanism of Action

The AM2201 5-hydroxyindole metabolite exerts its effects primarily through its interaction with cannabinoid receptors in the brain. The metabolite binds to these receptors, modulating neurotransmitter release and producing psychoactive effects. The primary molecular targets are the cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2). The pathways involved include the modulation of cyclic adenosine monophosphate (cAMP) levels and the activation of mitogen-activated protein kinase (MAPK) pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The AM2201 5-hydroxyindole metabolite is unique due to its specific binding affinity to cannabinoid receptors and its distinct metabolic profile. The presence of the fluoropentyl side chain in AM2201 contributes to its higher potency and unique metabolic pathways compared to other synthetic cannabinoids .

Biological Activity

The compound [1-(5-fluoropentyl)-5-hydroxyindol-3-yl]-naphthalen-1-ylmethanone, commonly referred to as AM2201, is a synthetic cannabinoid that mimics the effects of tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. This article discusses its biological activity, pharmacological properties, and relevant research findings.

  • Molecular Formula : C24H22FNO2
  • Molecular Weight : 375.4 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1307803-43-5

AM2201 exhibits its biological effects primarily through interaction with the cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system. This interaction leads to various physiological effects, including analgesia, altered mood, and changes in appetite. The compound's structure allows it to bind effectively to these receptors, often resulting in a higher potency compared to natural cannabinoids like THC.

Pharmacological Effects

Research indicates that AM2201 has significant psychoactive effects similar to THC. Key findings include:

  • Psychoactivity : AM2201 activates CB1 receptors in the brain, leading to effects such as euphoria and relaxation, as well as potential adverse effects like anxiety and paranoia .
  • Analgesic Properties : Studies have shown that AM2201 can produce analgesic effects in animal models, suggesting potential therapeutic applications for pain management .
  • Metabolism : The compound is metabolized in the liver to various metabolites, including 5-hydroxyindole derivatives. These metabolites may also exhibit biological activity and contribute to the overall effects observed with AM2201 use.

Toxicological Profile

While AM2201 is effective in producing desired psychoactive effects, its safety profile raises concerns:

  • Toxicity : Reports indicate that synthetic cannabinoids like AM2201 can lead to severe toxicity and have been associated with fatalities in some cases . The risk of overdose is higher due to its potency and the variability in individual responses.

Case Studies

Several case studies highlight the implications of AM2201 use:

  • Case Study on Overdose : A case reported severe agitation and psychosis in a user who ingested AM2201. The individual required hospitalization for management of symptoms, illustrating the potential dangers associated with synthetic cannabinoids .
  • Long-term Effects : A study examining chronic users found persistent cognitive impairments and mood disturbances linked to prolonged AM2201 use, emphasizing the need for caution among users .

Comparative Analysis with Other Cannabinoids

The following table summarizes key differences between AM2201 and natural cannabinoids:

FeatureAM2201THC
Potency HighModerate
Receptor Affinity High for CB1/CB2Moderate for CB1
Psychoactive Effects StrongStrong
Toxicity Risk HighModerate
Legal Status Often illegalLegal in many jurisdictions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(5-fluoropentyl)-5-hydroxyindol-3-yl]-naphthalen-1-ylmethanone
Reactant of Route 2
[1-(5-fluoropentyl)-5-hydroxyindol-3-yl]-naphthalen-1-ylmethanone

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